An In-depth Technical Guide to 1-Bromo-2-cyclopropylethyne: Synthesis, Properties, and Synthetic Applications
An In-depth Technical Guide to 1-Bromo-2-cyclopropylethyne: Synthesis, Properties, and Synthetic Applications
Introduction
1-Bromo-2-cyclopropylethyne, with the CAS Number 57951-72-1, is a fascinating and highly versatile bifunctional building block in modern organic synthesis.[1][2] Its unique molecular architecture, combining the high ring strain and unique electronic properties of a cyclopropyl group with the reactivity of a bromoalkyne, makes it a valuable reagent for the construction of complex molecular frameworks.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and synthetic utility of 1-bromo-2-cyclopropylethyne, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic incorporation of the cyclopropyl moiety is of particular interest in medicinal chemistry, as it can enhance metabolic stability and binding affinity of drug candidates.[3]
Molecular Structure and Physicochemical Properties
The structure of 1-bromo-2-cyclopropylethyne features a linear ethynyl bromide fragment attached to a cyclopropane ring. This combination of a strained three-membered ring and an sp-hybridized carbon chain imparts distinct reactivity to the molecule.
Table 1: Physicochemical Properties of 1-Bromo-2-cyclopropylethyne
| Property | Value | Source |
| CAS Number | 57951-72-1 | [1] |
| Molecular Formula | C₅H₅Br | [1] |
| Molecular Weight | 145.00 g/mol | [1] |
| IUPAC Name | (Bromoethynyl)cyclopropane | [1] |
| Canonical SMILES | C1CC1C#CBr | [4] |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | Not experimentally determined; estimated to be in the range of 130-150 °C | - |
| Density | Not experimentally determined | - |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, acetone) | - |
| Storage Temperature | -20°C | [3] |
Synthesis and Characterization
The synthesis of 1-bromo-2-cyclopropylethyne is typically achieved through the bromination of its parent alkyne, cyclopropylacetylene. The latter can be synthesized via several routes, with a common one-pot procedure starting from 5-chloro-1-pentyne.[5]
Synthesis of Cyclopropylacetylene (Precursor)
A robust one-pot synthesis involves the reaction of 5-chloro-1-pentyne with a strong base like n-butyllithium. The reaction proceeds through metallation followed by an intramolecular cyclization.[5]
Synthesis of 1-Bromo-2-cyclopropylethyne
A reliable method for the bromination of terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
Cyclopropylacetylene
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Pentane
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil to protect from light, dissolve cyclopropylacetylene (1.0 eq) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq). Then, add a catalytic amount of silver nitrate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate and dilute with pentane and diethyl ether.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid evaporation of the product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-bromo-2-cyclopropylethyne.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and easy-to-handle source of electrophilic bromine.
-
Silver Nitrate Catalyst: The silver(I) ion acts as a Lewis acid, coordinating to the alkyne and making it more susceptible to electrophilic attack by bromine. It also facilitates the reaction by forming a silver acetylide intermediate.
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Light Protection: Bromoalkynes can be light-sensitive, so protecting the reaction from light prevents potential side reactions.
-
Aqueous Thiosulfate Wash: This step is crucial to quench any unreacted bromine and to remove silver salts.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 1-Bromo-2-cyclopropylethyne
| Technique | Predicted Features |
| ¹H NMR | A multiplet for the cyclopropyl methine proton (CH) and two multiplets for the diastereotopic cyclopropyl methylene protons (CH₂). |
| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne (one significantly deshielded by the bromine), and signals for the cyclopropyl carbons. |
| IR Spectroscopy | A characteristic C≡C stretching vibration (around 2200 cm⁻¹), C-H stretching of the cyclopropyl group (around 3000-3100 cm⁻¹), and a C-Br stretch in the fingerprint region. |
| Mass Spectrometry | A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-bromo-2-cyclopropylethyne stems from the differential reactivity of the bromoalkyne moiety, which can participate in a variety of carbon-carbon bond-forming reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] In the case of 1-bromo-2-cyclopropylethyne, it serves as the electrophilic partner.
Materials:
-
1-Bromo-2-cyclopropylethyne
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base. Then, add 1-bromo-2-cyclopropylethyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
Cycloaddition Reactions
The alkyne functionality in 1-bromo-2-cyclopropylethyne can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] cycloadditions, providing access to a diverse range of cyclic and heterocyclic compounds.[9][10]
-
[4+2] Cycloadditions (Diels-Alder Reaction): As a dienophile, 1-bromo-2-cyclopropylethyne can react with a variety of dienes to form substituted cyclohexadiene derivatives. The reaction is typically thermally promoted.[9]
-
[3+2] Cycloadditions: This compound can react with 1,3-dipoles (e.g., azides, nitrile oxides) to afford five-membered heterocyclic rings. These reactions are often highly regioselective.
Safety and Handling
1-Bromo-2-cyclopropylethyne is expected to be a flammable liquid and an irritant.[2] Bromoalkynes, in general, should be handled with care due to their reactivity and potential toxicity.
GHS Hazard Statements (Predicted): [2]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Always handle in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11] Storage at -20°C is recommended.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-cyclopropylethyne is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a strained cyclopropyl ring and a reactive bromoalkyne functionality allows for the construction of complex and diverse molecular architectures through reactions such as Sonogashira couplings and various cycloadditions. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and potential synthetic applications based on established chemical principles. As research continues to explore the utility of novel building blocks, the importance and application of 1-bromo-2-cyclopropylethyne are poised to grow.
References
-
PubChem. (n.d.). 1-Bromo-2-cyclopropylethyne. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-cyclopropylethyne: Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Han, H., Mao, W., Lin, B., Cheng, M., Yang, L., & Liu, Y. (2023). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 19, 1118–1149. [Link]
-
Elsevier. (n.d.). Reaxys. Retrieved from [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
-
Mio, M. J., Kopel, L. C., Braun, J. B., Gadzikwa, T. L., Hull, K. L., Brisbois, R. G., Markworth, C. J., & Grieco, P. A. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Organic letters, 4(19), 3199–3202. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243–3246. [Link]
-
Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]
-
Wikipedia. (2024). Cycloaddition. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
-
Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. [Link]
-
de Meijere, A., Kozhushkov, S. I., Yufit, D. S., Grosse, C., Kaiser, M., & Raev, V. A. (2014). (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. Beilstein Journal of Organic Chemistry, 10, 2844–2857. [Link]
-
Paudyal, M. P., Adebesin, A. M., Burt, S. R., & Yousufuddin, M. (2012). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy. Defense Technical Information Center. [Link]
-
PubChemLite. (n.d.). 1-bromo-2-cyclopropylethyne (C5H5Br). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. [Link]
-
MDPI. (n.d.). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules. [Link]
-
Godet, T., Bosson, J., & Belmont, P. (2005). Efficient Base-Catalyzed 5-exo-dig Cyclization of Carbonyl Groups on Unactivated Alkynyl-Quinolines: An Entry to Versatile Oxygenated Heterocycles Related to the Furoquinoline Alkaloids Family. Synlett, 2005(19), 2953-2957. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-2-cyclopropylethyne (C5H5Br). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-2-cyclopropylethyne. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-2-methylpropene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
Sources
- 1. 1-Bromo-2-cyclopropylethyne | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-Bromo-pentyl)-cyclopropane | C8H15Br | CID 549964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reaction catalyzed by polymer-supported N-heterocyclic carbene palladium complex [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. Organic Syntheses [orgsyn.org]
- 11. Searching the Chemical Literature with Reaxys [acadiau.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. (2-Bromoethyl)cyclopropane | CAS#:36982-56-6 | Chemsrc [chemsrc.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
